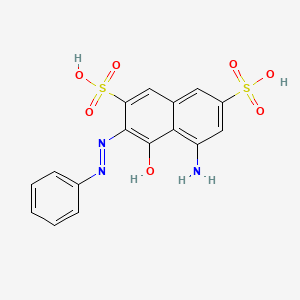
C.I. ACID RED 33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D&C Red No. 33 free acid involves the diazotization of aniline followed by coupling with 2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the azo bond.
Industrial Production Methods
Industrial production of D&C Red No. 33 free acid often employs high-performance liquid chromatography (HPLC) for purification . The mobile phase in HPLC may contain acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Analyse Des Réactions Chimiques
Types of Reactions
D&C Red No. 33 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions .
Major Products
The major products formed from these reactions include various aromatic amines and substituted naphthalene derivatives .
Applications De Recherche Scientifique
D&C Red No. 33 free acid has a wide range of scientific research applications:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining procedures to visualize biological tissues and cells.
Medicine: Utilized in the formulation of pharmaceuticals, particularly in coloring tablets and capsules.
Industry: Applied in the cosmetic industry for coloring products like lipsticks, shampoos, and lotions.
Mécanisme D'action
The mechanism of action of D&C Red No. 33 free acid involves its interaction with molecular targets through its azo bond. The compound can bind to various substrates, altering their optical properties and making them visible under specific conditions . The pathways involved include the formation of stable complexes with biological molecules, which can be detected through spectroscopic methods .
Comparaison Avec Des Composés Similaires
Similar Compounds
D&C Red No. 27: Another azo dye used in similar applications but with different chemical properties.
FD&C Red No. 40: A widely used food dye with a different molecular structure.
D&C Yellow No. 10: A yellow dye used in cosmetics and pharmaceuticals.
Uniqueness
D&C Red No. 33 free acid is unique due to its specific molecular structure, which provides distinct optical properties and stability under various conditions . Its ability to form stable complexes with biological molecules makes it particularly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
2203-16-9 |
|---|---|
Formule moléculaire |
C16H13N3O7S2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
Clé InChI |
UDCKXEFJOHLCKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
Key on ui other cas no. |
2203-16-9 |
Synonymes |
5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid acid red 33 azo fuchsine azofuchsine D and C Red #33 D and C Red No. 33 D.C. Red No. 33 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















